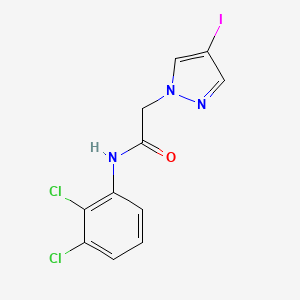

![molecular formula C20H23NO4 B5970904 ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B5970904.png)

ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate, also known as E-4031, is a chemical compound that has been widely used in scientific research. This compound is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. It has been used to study the mechanisms of cardiac arrhythmias and to develop new antiarrhythmic drugs.

Mechanism of Action

Ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate blocks the rapid component of the delayed rectifier potassium current (IKr) by binding to the channel pore from the intracellular side. This binding prevents the flow of potassium ions through the channel, which prolongs the action potential duration and can induce EADs and TdP.

Biochemical and Physiological Effects:

ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate has been shown to have significant effects on cardiac electrophysiology. By blocking the rapid component of the delayed rectifier potassium current (IKr), ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate prolongs the action potential duration and can induce EADs and TdP. These effects have been used to study the mechanisms of cardiac arrhythmias and to develop new antiarrhythmic drugs.

Advantages and Limitations for Lab Experiments

Ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate is a useful tool for studying the mechanisms of cardiac arrhythmias in vitro. However, it has some limitations. ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), but it does not block other potassium currents or other ion channels that may be involved in cardiac arrhythmias. Therefore, caution should be taken when interpreting the results of experiments using ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate.

Future Directions

There are several future directions for research involving ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate. One potential area of study is the development of new antiarrhythmic drugs that target the rapid component of the delayed rectifier potassium current (IKr) without inducing EADs or TdP. Another area of study is the investigation of the role of ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate in other types of arrhythmias, such as atrial fibrillation. Additionally, the effects of ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate on other ion channels and cellular processes should be investigated to gain a more complete understanding of its mechanism of action.

Synthesis Methods

The synthesis of ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate involves several steps. The first step is the reaction of 4-methoxybenzaldehyde with 4-methylbenzoyl chloride to form 4-methoxyphenyl-4-methylbenzoate. This intermediate is then reacted with ethyl 3-aminocrotonate to form ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate has been used in numerous scientific studies to investigate the mechanisms of cardiac arrhythmias. It has been shown to block the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which is responsible for the repolarization of the cardiac action potential. By blocking this current, ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate prolongs the action potential duration and can induce early afterdepolarizations (EADs) and torsades de pointes (TdP), which are types of cardiac arrhythmias.

properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-4-25-19(22)13-18(15-9-11-17(24-3)12-10-15)21-20(23)16-7-5-14(2)6-8-16/h5-12,18H,4,13H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJRKCZPEWYWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 3-(4-methoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxypropyl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970823.png)

![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B5970833.png)

![2-(phenylthio)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5970848.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-2,6-dimethylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5970855.png)

![2-cyclohexyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5970861.png)

![(3R*,4R*)-1-(2-naphthylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5970873.png)

amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5970879.png)

![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)

![7-(2-hydroxyethyl)-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5970889.png)

![(3'R*,4'R*)-1'-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5970905.png)

![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)

![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)

![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)